Methyl (iminomethoxymethyl)-carbamate
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Overview
Description
Methyl (iminomethoxymethyl)-carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a carbamate group attached to a methyl (iminomethoxymethyl) moiety. This compound is of significant interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (iminomethoxymethyl)-carbamate typically involves the reaction of methyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Methyl isocyanate+Amine→Methyl (iminomethoxymethyl)-carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl (iminomethoxymethyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl (iminomethoxymethyl)-carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl (iminomethoxymethyl)-carbamate involves its interaction with specific molecular targets The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity
Comparison with Similar Compounds
- Ethyl (iminomethoxymethyl)-carbamate
- Propyl (iminomethoxymethyl)-carbamate
- Butyl (iminomethoxymethyl)-carbamate
Comparison: Methyl (iminomethoxymethyl)-carbamate is unique due to its specific methyl group, which influences its reactivity and solubility. Compared to its ethyl, propyl, and butyl counterparts, the methyl derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can be attributed to the varying alkyl chain lengths, which affect the compound’s overall behavior in chemical reactions and applications.
Properties
CAS No. |
40943-37-1 |
---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
methyl (NE)-N-[amino(methoxy)methylidene]carbamate |
InChI |
InChI=1S/C4H8N2O3/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7) |
InChI Key |
DEZNOFAJXWNMHJ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCOC=N |
Isomeric SMILES |
CO/C(=N/C(=O)OC)/N |
Canonical SMILES |
COC(=NC(=O)OC)N |
Key on ui other cas no. |
40943-37-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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